2-Methyl-3,5-diisopropylphenol
Overview
Description
2-Methyl-3,5-diisopropylphenol is a chemical compound with the molecular formula C13H20O and a molecular weight of 192.2973 . It is also known to act as an antioxidant by reacting with free radicals to form a phenoxyl radical .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H20O/c1-8(2)11-6-12(9(3)4)10(5)13(14)7-11/h6-9,14H,1-5H3
.
Scientific Research Applications
Antioxidant Potential
2-Methyl-3,5-diisopropylphenol, commonly known as propofol, demonstrates significant antioxidant properties. Studies using electron spin resonance spectroscopy have shown that it acts as a free radical scavenger, forming a phenoxyl radical, similar to endogenous antioxidants like vitamin E. This implies its potential in protecting against oxidative stress-related damage (Murphy et al., 1992).
Theoretical Chemical Studies
Theoretical quantum chemical calculations of 5-methyl-2-isopropylphenol, a related compound, have been conducted to understand its geometric optimization, vibrational frequency, and various nonlinear optical (NLO) properties. These studies provide insights into the physical and chemical properties of such molecules, which can be crucial for developing new materials and drugs (Gupta, 2021).
Electrochemical Quantification
The electrochemical behavior of this compound has been studied for potential applications in in vivo monitoring and dosing in medical settings. The development of an electrochemical sensor for quantifying this compound in blood can aid in precise drug administration (Langmaier et al., 2011).
Neuroprotective Properties
Studies have explored the neuroprotective effects of this compound, especially in the context of anesthesia and intensive care. It's reported to reduce cerebral blood flow and intracranial pressure, and exhibit anti-inflammatory properties, which might protect the brain from ischemic injury (Kotani et al., 2008).
Conversion to Alkylphenols
Research on the conversion of guaiacol over MoO3 to produce various alkylphenols, including diisopropylphenols, reveals potential applications in chemical synthesis. This process could be significant for the industrial production of various phenol derivatives (Cui et al., 2017).
Cancer Development and Chemotherapy
Propofol's influence on cancer development and chemotherapy has been studied, focusing on its molecular mechanisms. It is known to regulate microRNAs and long non-coding RNAs, and affect various signaling pathways, potentially altering cancer progression and response to treatment (Jiang et al., 2018).
Metabolic Pathways
The glucuronidation of propofol and its analogs has been investigated, providing insights into its metabolic pathways in the liver. This research is crucial for understanding the drug's pharmacokinetics and for the development of similar compounds (Shimizu et al., 2003).
Interaction with Monoterpene Alcohols
The interaction of propofol with monoterpene alcohols has been examined, showing potential in prolonging anesthetic effects. This suggests possible applications in enhancing the efficacy of anesthetics (Lin et al., 2006).
Mechanism of Action
While the exact mechanism of action for 2-Methyl-3,5-diisopropylphenol is not clear, similar compounds like methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
properties
IUPAC Name |
2-methyl-3,5-di(propan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-8(2)11-6-12(9(3)4)10(5)13(14)7-11/h6-9,14H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNFIIJYVIYBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176839 | |
Record name | 2-Methyl-3,5-diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22292-76-8 | |
Record name | 2-Methyl-3,5-diisopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022292768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3,5-diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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